molecular formula C13H12N4O2 B8005974 Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate

Cat. No.: B8005974
M. Wt: 256.26 g/mol
InChI Key: VRJCKTVRFLEWSL-HJWRWDBZSA-N
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Description

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate typically involves the reaction of ethyl cyanoacetate with 3-aminoindazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate involves its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl trans-α-cyano-3-indoleacrylate: Similar in structure but with an indole moiety instead of an indazole.

    Ethyl 2-cyano-3-(1H-indolyl-3-yl)acrylate: Another closely related compound with an indole ring.

Uniqueness

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate is unique due to the presence of the indazole ring, which imparts distinct chemical and biological properties. The indazole moiety can enhance the compound’s stability and reactivity, making it a valuable scaffold for drug development and other applications.

Biological Activity

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The indazole moiety within this compound is known for its diverse pharmacological properties, making it a candidate for various therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an indazole ring, a cyano group, and an ethyl acrylate moiety. This combination of functional groups contributes to its reactivity and biological activity.

Component Description
Indazole Ring Known for biological activity
Cyano Group Enhances reactivity and potential interactions
Ethyl Acrylate Moiety Provides stability and solubility

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indazole moiety can bind to various enzymes and receptors, modulating their activity. Notably, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. This mechanism is crucial for its potential use as an anticancer agent.

Biological Activities

  • Anticancer Activity :
    • Research indicates that indazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. This compound has shown promise in inhibiting the growth of cancer cells by interfering with critical signaling pathways involved in cell division and survival .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways relevant to cancer progression. The inhibition of these enzymes can lead to reduced energy supply to cancer cells, further contributing to its anticancer properties .
  • Receptor Binding :
    • There is evidence suggesting that this compound can bind to receptors that play a role in cellular signaling, potentially altering the behavior of cells under pathological conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antiproliferative Effects :
    A study assessed the antiproliferative effects of this compound on A-549 lung cancer cells using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 25 µM, with an IC50 value determined at approximately 15 µM, showcasing its potency against lung cancer cells .
  • Enzyme Inhibition Study :
    Another investigation focused on the compound's inhibitory effects on specific kinases involved in tumor growth. The results demonstrated that this compound effectively inhibited kinase activity by over 70% at optimal concentrations, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

This compound can be compared with other indazole derivatives to understand its unique properties:

Compound Structure Biological Activity
This compoundIndazole + Cyano + Ethyl AcrylateAnticancer, Enzyme Inhibition
Ethyl 2-cyano-3-(1H-indol-3-yl)acrylateIndole + Cyano + Ethyl AcrylateModerate Anticancer Activity
1H-Indazole-3-carboxylic acidIndazoleLimited Activity; lacks cyano and ester groups

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-2-19-13(18)9(7-14)8-15-12-10-5-3-4-6-11(10)16-17-12/h3-6,8H,2H2,1H3,(H2,15,16,17)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJCKTVRFLEWSL-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NNC2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=NNC2=CC=CC=C21)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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